C21H18ClNO4
Chelerythrine chloride
CAS No.: 3895-92-9
Cat. No.: VC21347587
Molecular Formula: C21H18NO4.Cl
C21H18ClNO4
Molecular Weight: 383.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3895-92-9 |
---|---|
Molecular Formula | C21H18NO4.Cl C21H18ClNO4 |
Molecular Weight | 383.8 g/mol |
IUPAC Name | 1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;chloride |
Standard InChI | InChI=1S/C21H18NO4.ClH/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22;/h4-10H,11H2,1-3H3;1H/q+1;/p-1 |
Standard InChI Key | WEEFNMFMNMASJY-UHFFFAOYSA-M |
Canonical SMILES | C[N+]1=C2C(=C3C=CC(=C(C3=C1)OC)OC)C=CC4=CC5=C(C=C42)OCO5.[Cl-] |
Natural Sources and Occurrence
Plant Sources
Chelerythrine chloride is primarily isolated from various plant species. The parent compound chelerythrine is abundant in Chelidonium majus (greater celandine), a member of the Papaveraceae family . Additionally, it has been identified in several species of the genus Zanthoxylum, including Zanthoxylum clava-herculis, Zanthoxylum rhoifolium, and Zanthoxylum simulans . These plants have been used in traditional medicine across different cultures, partially explaining the historical interest in this compound.
Distribution in Nature
The distribution of chelerythrine-containing plants spans multiple geographical regions, contributing to the compound's availability for research and potential applications. The occurrence of chelerythrine in diverse plant species suggests evolutionary conservation of its biosynthetic pathway, indicating potential ecological significance. Plants containing this alkaloid often demonstrate resistance to certain pathogens, aligning with the compound's observed antibacterial properties .
Physical and Chemical Characteristics
Physical Properties
Chelerythrine chloride presents as a solid with a color ranging from light yellow to dark orange . Its physicochemical properties are summarized in the following table:
Property | Value |
---|---|
Melting point | 195-205°C |
Boiling point | 496.37°C (rough estimate) |
Density | 1.2985 (rough estimate) |
Refractive index | 1.5614 (estimate) |
Form | Solid |
Color | Light Yellow to Dark Orange |
Stability | Hygroscopic |
LogP | -0.401 (estimated) |
Table 1: Physical properties of chelerythrine chloride
Chemical Behavior
The compound demonstrates specific solubility characteristics, being slightly soluble in chloroform, dimethyl sulfoxide (DMSO), and methanol, particularly when sonicated . Due to its hygroscopic nature, chelerythrine chloride requires careful storage conditions, preferably desiccated at -20°C to maintain stability . The compound's slight solubility in organic solvents influences its extraction methods from natural sources and its formulation for experimental applications.
Pharmacological Activities
Protein Kinase C Inhibition
Chelerythrine chloride is primarily recognized as a potent, selective, and cell-permeable protein kinase C (PKC) inhibitor . This inhibitory activity forms the basis for many of its biological effects and potential therapeutic applications. The compound's ability to penetrate cell membranes enhances its utility in both in vitro and potentially in vivo studies targeting PKC-dependent pathways.
Antibacterial Properties
Significant antibacterial activity has been documented for chelerythrine, particularly against Staphylococcus aureus and other human pathogens . The compound's mechanism of antibacterial action involves disruption of bacterial cell walls and cell membranes, along with inhibition of bacterial growth . These properties make chelerythrine chloride a potential candidate for addressing antibiotic-resistant bacterial infections, which represent a growing concern in clinical settings.
Anticancer Effects
Research has demonstrated that chelerythrine exhibits anticancer qualities, serving as a foundation for developing novel potential anticancer drugs . Its anticancer mechanisms appear to be multifaceted, involving protein kinase C inhibition, interference with calcium homeostasis, and activation of apoptotic pathways. The compound has shown particular promise in studies involving triple-negative breast cancer cells, where it induces apoptosis .
Cellular Apoptosis Mechanisms
Studies have revealed that chelerythrine inhibits sarco/endoplasmic reticulum calcium-ATPase (SERCA) activity at concentrations similar to those required for protein kinase C inhibition . This inhibition leads to calcium ion accumulation in the cytoplasm and subsequent forced influx into the mitochondria. The elevated calcium concentration in mitochondria disrupts normal cellular activity, triggering apoptosis signaling pathways .
Furthermore, chelerythrine negatively regulates plasma membrane calcium ATPase (PMCA), preventing the effective removal of calcium ions from the cell . This dual effect on calcium transporters contributes significantly to disturbed calcium homeostasis and eventual cellular apoptosis. In triple-negative breast cancer cells, nuclear fragmentation and chromatin condensation have been observed following chelerythrine treatment, further confirming its pro-apoptotic effects .
Specialized Biological Functions
Urease Inhibition
Recent research has identified chelerythrine chloride as a potential inhibitor of rumen microbial urease, specifically targeting the urease accessory protein UreG . This inhibition disrupts the maturation process of urease by blocking nickel transfer, which is essential for the enzyme's activity. In studies examining the inhibitory effect on UreG, chelerythrine chloride demonstrated strong binding affinity and low inhibition constant (Ki) values .
The inhibition kinetics revealed that chelerythrine chloride acts as a mixed-type inhibitor for UreG, affecting both the Michaelis constant (Km) and maximum reaction velocity (Vmax) . The calculated inhibition constant (Ki) for chelerythrine chloride against UreG was determined to be 26.28 μM . This urease inhibitory activity has potential applications in livestock management by improving urea-nitrogen utilization efficiency and reducing nitrogen pollution in the livestock industry .
Toxicological Profile
Acute Toxicity
Toxicity studies have reported specific lethal dose values for chelerythrine chloride in mouse models. The LD50 (lethal dose causing 50% mortality) via subcutaneous administration in mice is 95 mg/kg . For intravenous administration, the LD50 is substantially higher at 18,500 μg/kg (18.5 mg/kg) . These toxicity parameters provide important baseline data for safety considerations in potential therapeutic applications.
Research Applications and Future Directions
Current Research Trends
Current research on chelerythrine chloride spans multiple fields, including cancer biology, microbiology, cardiovascular pharmacology, and agricultural science. The compound's diverse mechanisms of action make it a valuable tool for studying various biological processes, particularly those involving protein kinase C signaling pathways and calcium homeostasis.
In cancer research, chelerythrine's ability to induce apoptosis in specific cancer cell lines, including triple-negative breast cancer cells, warrants further investigation . Its potential as an antibacterial agent against resistant strains represents another promising research direction, especially given the urgent need for new antibiotics .
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